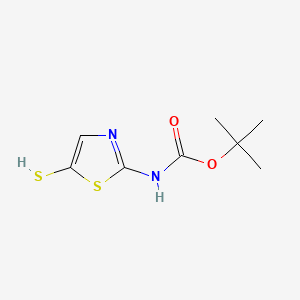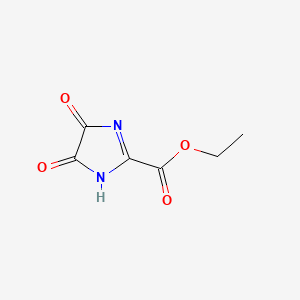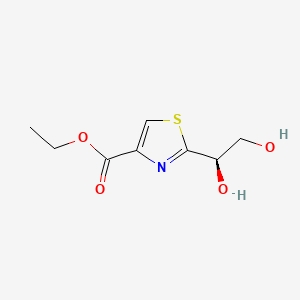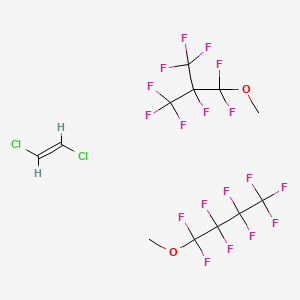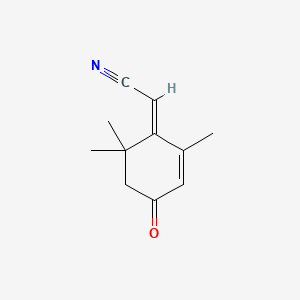![molecular formula C19H16N2O4S B574596 Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate CAS No. 182258-03-3](/img/structure/B574596.png)
Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . For instance, treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures affords the corresponding 3-nitroindoles . Reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, treatment of nitroindoles with ethyl isocyanoacetate and base affords the expected pyrrolo[3,4-b]indoles .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using techniques such as NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .Wissenschaftliche Forschungsanwendungen
Abnormal Barton–Zard Reaction : A study by Pelkey, Chang, and Gribble (1996) found that under Barton–Zard pyrrole synthesis conditions, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate yields a different compound (ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate) instead of the anticipated Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate (Pelkey, Chang, & Gribble, 1996).
Synthesis of Pyrrolo[3,4-b]indoles : A 1997 study by Pelkey demonstrated a one-step synthesis method for pyrrolo[3,4-b]indoles and pyrrolo[2,3-b]indoles from 3-nitroindoles, avoiding the novel rearrangement reported in their previous work (Pelkey, 1997).
1,3-Dipolar Cycloaddition Reactions : Gribble, Pelkey, Simon, and Trujillo (2000) conducted research on regioselective 1,3-dipolar cycloaddition reactions of unsymmetrical munchnones with 2- and 3-nitroindoles, leading to the synthesis of various pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).
Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble, Jiang, and Liu (2002) developed a method for synthesizing the fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole and its C-3 derivatives (Gribble, Jiang, & Liu, 2002).
Preparation of Alkyl-Substituted Indoles : A 1992 study by Fuji, Muratake, and Matsume developed an effective method for synthesizing 4-substituted indole derivatives, including those involving phenylsulfonyl groups (Fuji, Muratake, & Matsume, 1992).
Stable Synthetic Analogue of Indole-2,3-quinodimethane : Saulnier and Gribble (1983) synthesized the N-phenylsulfonyl derivative of the previously unknown fused heterocycle 4H-furo[3,4-b]indole, which acts as a stable synthetic analogue of indole-2,3-quinodimethane (Saulnier & Gribble, 1983).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicine.
Eigenschaften
IUPAC Name |
ethyl 4-(benzenesulfonyl)-2H-pyrrolo[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-25-19(22)17-18-15(12-20-17)14-10-6-7-11-16(14)21(18)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJCSMQRGRKGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718709 |
Source


|
| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182258-03-3 |
Source


|
| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
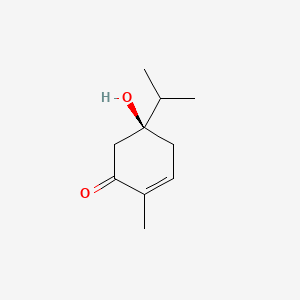


![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)
![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)


